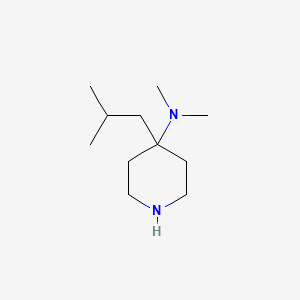
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-piperidone with 2-methylpropyl bromide, followed by reductive amination with dimethylamine. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation and crystallization .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives
Aplicaciones Científicas De Investigación
N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. It can also interact with enzymes, altering their catalytic activity and affecting metabolic pathways .
Comparación Con Compuestos Similares
- N,N-Dimethyl-1-(4-piperidin-2-ylphenyl)methanamine
- N,N-Dimethylpiperidin-4-amine
- N,N-Dimethyl-1-(piperidin-4-yl)piperidin-4-amine
Comparison: N,N-Dimethyl-4-(2-methylpropyl)piperidin-4-amine is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and biological properties. Compared to other piperidine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C11H24N2 |
|---|---|
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-methylpropyl)piperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)9-11(13(3)4)5-7-12-8-6-11/h10,12H,5-9H2,1-4H3 |
Clave InChI |
UFOQYFUQCGMJTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1(CCNCC1)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


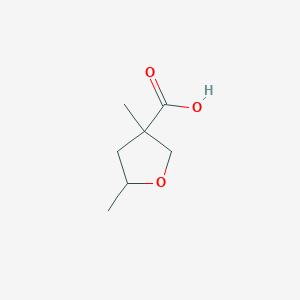
![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
![2-[(3,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13193120.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193124.png)


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
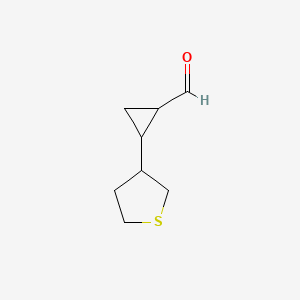
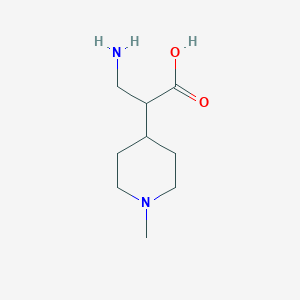


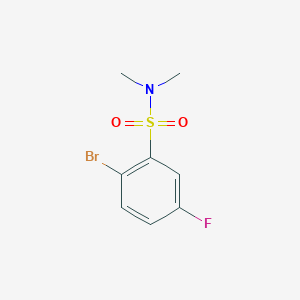
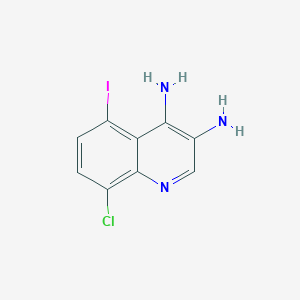
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
